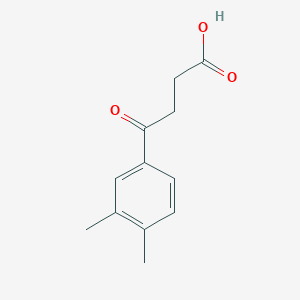

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

説明

“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 5465-18-9 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is 192.26 . Its molecular formula is C12H16O2 .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are studies on boron-catalysed direct amidation reactions . These reactions involve the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Physical And Chemical Properties Analysis

“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a powder at room temperature . It has a molecular weight of 192.26 and a molecular formula of C12H16O2 . The density is 1.053g/cm3 and the boiling point is 328.7ºC at 760 mmHg .科学的研究の応用

-

4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone :

- Application : This compound is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

- Method of Application : The compound is synthesized in a two-step procedure .

- Results : These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

-

Bisboronic acids and bisbenzoxaboroles with cis-diols :

- Application : The interaction between boronic acids and cis-diols has numerous applications in sensing, separation, drug delivery, and materials science .

- Method of Application : A multinuclear (1H, 11B, 19F) NMR spectroscopy approach has been used to investigate the equilibria between bisboronic acids and bisbenzoxaboroles with representative cis-diols, including catechol derivatives .

- Results : The developed method provides valuable and straightforward insight into the nature of the species in solution, and the way in which the equilibria can be affected by the complexation media .

-

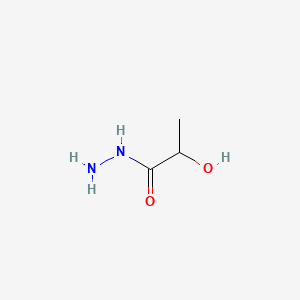

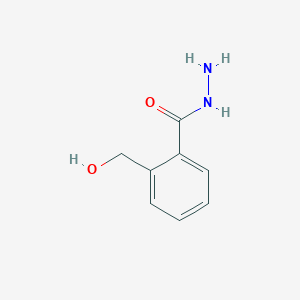

(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol derivative :

- Application : This compound is synthesized from 2-hydroxy-4,5-dimethylacetophenone .

- Method of Application : The structure of the synthesized hydrazone compound was characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, 1H NMR and mass spectral studies .

- Results : The structure of the synthesized hydrazone compound was well characterized .

-

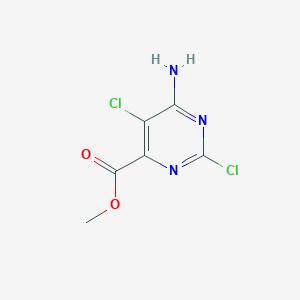

3,4-Dimethylphenylboronic acid :

- Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .

- Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .

- Results : The reactions involving this compound are known for their high efficiency and selectivity .

-

4-Chlorobutyric acid, 3,4-dimethylphenyl ester :

- Application : This compound is a derivative of 4-chlorobutyric acid, which is often used in the synthesis of various organic compounds .

- Method of Application : The compound can be synthesized from 4-chlorobutyric acid and 3,4-dimethylphenol .

- Results : The synthesized compound can be used as a building block in the synthesis of more complex molecules .

-

Tetrahydroquinoline (THQ) moiety :

- Application : The THQ moiety is present in various natural products, which exhibit a broad range of biological activities. It is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .

- Method of Application : The THQ moiety can be synthesized from various starting materials, including 2-aminoethanols and 2-aminopropanols .

- Results : The synthesized THQ derivatives have shown promising results in various biological assays .

-

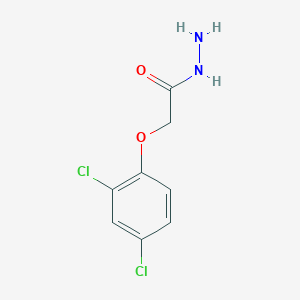

Boron-catalysed direct amidation reactions :

- Application : This study provides mechanistic insights into boron-catalysed direct amidation reactions .

- Method of Application : The study involves a detailed investigation of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

- Results : The study proposes that boron-mediated amidation reactions likely proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, while orchestrating the delivery of the amine nucleophile to the carbonyl group .

-

- Application : The Suzuki–Miyaura (SM) coupling reaction is widely used in the formation of carbon–carbon bonds .

- Method of Application : The SM coupling reaction involves the use of organoboron reagents and a metal catalyst .

- Results : The SM coupling reaction is known for its mild reaction conditions, functional group tolerance, and the use of environmentally benign organoboron reagents .

-

3,4-Dimethylphenylboronic acid :

- Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .

- Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .

- Results : The reactions involving this compound are known for their high efficiency and selectivity .

Safety And Hazards

The safety information available indicates that “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

4-(3,4-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIHUHNPOHTZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311847 | |

| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |

CAS RN |

51036-98-7 | |

| Record name | 51036-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。